molecular formula C11H13N3O2 B13871175 Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate

Cat. No.: B13871175
M. Wt: 219.24 g/mol
InChI Key: MPKSIYWLCLUIFR-UHFFFAOYSA-N
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Description

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring fused with a tetrahydropyridine moiety, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as diamines and diketones.

    Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety is introduced via a cyclization reaction involving suitable starting materials like 1,4-diketones and amines.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is unique due to its specific combination of the pyrazine and tetrahydropyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)10-7-13-9(6-14-10)8-2-4-12-5-3-8/h2,6-7,12H,3-5H2,1H3

InChI Key

MPKSIYWLCLUIFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C2=CCNCC2

Origin of Product

United States

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